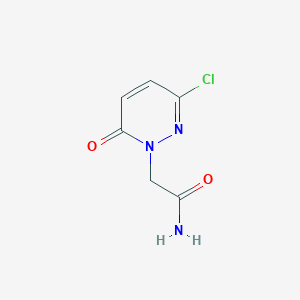
2-Chloro-1-(3,4,5-trifluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3,4,5-trifluorophenyl)ethanone is a chemical compound with the molecular formula C8H4ClF3O and a molecular weight of 208.57 . It is also known by its IUPAC name, 2-chloro-1-(2,4,5-trifluorophenyl)ethanone .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone is 1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone include a molecular weight of 208.57 . Other specific properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Triazine Derivatives
Triazines are a class of nitrogen-containing heterocycles which are widely used in medicinal chemistry. 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone can be utilized as a precursor in the synthesis of various triazine derivatives. These derivatives have been explored for their potential use in cancer treatment due to their antitumor properties .
Development of Agrochemicals
The compound serves as an intermediate in the synthesis of certain agrochemicals. For instance, it can be involved in the production of trifluoromethylpyridines , which are key structural motifs in active ingredients of herbicides .
Pharmaceutical Intermediates
In the pharmaceutical industry, 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone is a valuable intermediate for the synthesis of various pharmacologically active compounds. It’s particularly useful in creating inhibitors of the dipeptidyl peptidase-4 enzyme, which are important in the treatment of type 2 diabetes .
Analytical Chemistry
In analytical chemistry, 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone can be used as a standard or reference compound in various chromatographic techniques. It helps in the identification and quantification of similar compounds in complex mixtures .
Life Science Research
The compound finds applications in life science research, where it can be used in the study of cell biology, genomics, proteomics, and other fields. It may serve as a building block for more complex molecules used in life science experiments .
Mecanismo De Acción
The mechanism of action for 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone is not specified in the search results. It’s worth noting that similar compounds are used in the preparation of inhibitors of the dipeptidyl peptidase-4 enzyme, which are useful in treating diabetes, particularly type 2 diabetes .
Propiedades
IUPAC Name |
2-chloro-1-(3,4,5-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPCUYEDSDSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,4,5-trifluorophenyl)ethanone | |
CAS RN |
1000180-69-7 |
Source


|
| Record name | 2-chloro-1-(3,4,5-trifluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-Butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2973682.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylpiperazin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B2973685.png)
![N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide](/img/structure/B2973686.png)
![tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2973687.png)

![1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine](/img/structure/B2973692.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)
![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2973696.png)
![3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2973697.png)
![Ethyl (5-((4-acetamidophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2973698.png)
![7-ethyl-8-methyl-N-(4-morpholinophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2973700.png)
![3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2973701.png)